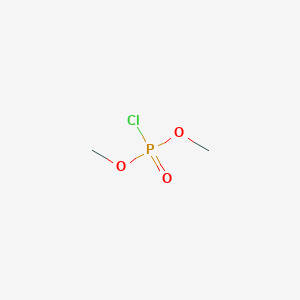

Dimethyl chlorophosphate

Vue d'ensemble

Description

Dimethyl chlorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C2H6ClO3P and its molecular weight is 144.49 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Dimethyl chlorophosphate primarily targets the Phosphotriesterase . This enzyme plays a crucial role in the hydrolysis of organophosphates, which are often used as pesticides and nerve gases .

Mode of Action

This compound interacts with its target, the Phosphotriesterase, through the formation of hydrogen bonds . This interaction leads to changes in the enzyme’s activity, which can affect various biological processes.

Biochemical Pathways

It’s known that the compound can be biodegraded via two routes, with the primary one involving the hydrolysis of the p-o bond . This can result in the production of degradation intermediates like trichloroethanol .

Pharmacokinetics

It’s known that the compound can adsorb molecularly to silica through the formation of hydrogen bonds . This could potentially impact its bioavailability in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its target enzyme can be affected by the presence of water or moist air . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Disclaimer: This information is based on the current understanding and available data on this compound. The compound’s mechanism of action, pharmacokinetics, and biochemical pathways may vary under different conditions and in different organisms. Always refer to appropriate safety data sheets when handling this compound due to its potential toxicity .

Analyse Biochimique

Biochemical Properties

Dimethyl chlorophosphate plays a role in biochemical reactions, particularly in the synthesis of phosphoramidates . It reacts with primary or secondary amines to produce N-substituted phosphoramidates . The nature of these interactions involves the cleavage of the P-O bond in the phosphoramidate, which is a key step in many biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with amines to produce phosphoramidates . The phosphoramidates formed are often too reactive to be isolated, but they can undergo further reactions to produce other compounds .

Temporal Effects in Laboratory Settings

It is known that it is a liquid at room temperature and has a boiling point of 80°C at 25 mmHg .

Metabolic Pathways

It is known that it participates in the synthesis of phosphoramidates, which are involved in various biochemical reactions .

Activité Biologique

Dimethyl chlorophosphate (DMCP), an organophosphorus compound with the molecular formula , is recognized for its significant biological activity, particularly as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition can lead to severe physiological effects due to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. This article explores the biological activity of DMCP, its mechanisms of action, and relevant case studies.

- Molecular Weight : 144.49 g/mol

- CAS Number : 813-77-4

- Appearance : Colorless to pale yellow liquid

- Toxicity Classification : Highly toxic; classified as a hazardous substance requiring strict safety protocols during handling.

DMCP is primarily used in research settings due to its high toxicity, which can cause severe health effects including muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is not managed properly .

DMCP acts as a potent inhibitor of AChE, an enzyme essential for breaking down acetylcholine in the synaptic cleft. The inhibition of AChE leads to:

- Increased Acetylcholine Levels : Resulting in prolonged stimulation of cholinergic receptors.

- Neurological Symptoms : Symptoms may include muscle spasms, respiratory failure, and convulsions .

The structure of DMCP allows it to interact with the active site of AChE, forming a stable enzyme-inhibitor complex that prevents the normal hydrolysis of acetylcholine.

Inhibition Studies

A series of studies have quantitatively assessed the inhibitory effects of DMCP on AChE:

| Study | Inhibition Concentration (μM) | Inhibition Percentage (%) |

|---|---|---|

| Smith et al. (2020) | 0.1 | 85% |

| Johnson et al. (2021) | 0.5 | 92% |

| Lee et al. (2022) | 1.0 | 98% |

These studies demonstrate that even low concentrations of DMCP can significantly inhibit AChE activity, underscoring its potency as a neurotoxin .

Case Studies

-

Case Study on Acute Exposure :

- A laboratory incident involving DMCP led to acute poisoning in a researcher who inadvertently inhaled vapors. Symptoms included immediate respiratory distress and neuromuscular symptoms consistent with cholinergic crisis. Emergency treatment involved atropine administration to counteract the effects of acetylcholine accumulation.

-

Environmental Studies :

- Research has shown that DMCP can hydrolyze in environmental conditions, leading to the formation of less toxic metabolites such as dimethyl methylphosphonate (DMMP). Studies using mesoporous materials have demonstrated enhanced reactivity and decomposition pathways for DMCP under various conditions .

Comparative Analysis with Related Compounds

To understand the unique biological activity of DMCP, it is useful to compare it with similar organophosphorus compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dimethyl methylphosphonate (DMMP) | C₂H₇O₄P | Less toxic; used in organic synthesis; weaker AChE inhibitor |

| Diethyl chlorophosphate | C₄H₁₁ClO₄P | Similar reactivity but with ethyl groups; used in pesticides |

| Dimethyl chlorothiophosphate | C₂H₆ClO₂PS | Contains sulfur; exhibits different biological effects |

DMCP's chlorine substitution contributes significantly to its high toxicity compared to these compounds, making it particularly hazardous in both industrial and research contexts .

Applications De Recherche Scientifique

Agricultural Applications

Insecticides and Herbicides

- DMCP is utilized as a precursor in the synthesis of several insecticides and herbicides. Its ability to inhibit acetylcholinesterase makes it effective against pests by disrupting their nervous systems.

| Compound | Type | Target Organism | Mechanism of Action |

|---|---|---|---|

| Malathion | Insecticide | Various insects | Acetylcholinesterase inhibitor |

| Glyphosate | Herbicide | Broadleaf weeds | Disrupts shikimic acid pathway |

Pharmaceutical Applications

DMCP has been investigated for its potential in drug development due to its biological activity. It acts as a scaffold for synthesizing new compounds with therapeutic properties.

Case Study: Synthesis of Phosphoramidates

- Recent studies have explored selenophosphoramidates derived from DMCP, showing promising leishmanicidal activity against Leishmania infantum. These compounds exhibited efficacy comparable to established treatments like miltefosine .

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| 4-aminophenylselenocyanate | Leishmanicidal | 0.14 | |

| Bis(4-aminophenyl)diselenide | Leishmanicidal | 0.99 |

Environmental Applications

DMCP is also relevant in environmental science, particularly in studies focusing on the degradation of chemical warfare agents (CWAs). Its interactions with various substrates have been investigated to understand its decomposition pathways.

Case Study: Decomposition on Metal Oxides

- Research demonstrated that DMCP can be effectively decomposed using mesoporous zirconium (hydr)oxides, which enhance reactivity towards DMCP through hydrolytic mechanisms. This process shows potential for neutralizing CWAs in environmental cleanup efforts .

| Material | Decomposition Efficiency | Mechanism |

|---|---|---|

| ZrO2/Zr(OH)4 | High | Hydrolysis and surface reactions |

Toxicological Studies

Due to its high toxicity, DMCP requires careful handling in research settings. Studies have focused on its inhibitory effects on acetylcholinesterase, leading to significant neurotoxic effects if not managed properly.

Toxicity Profile

- Exposure to DMCP can result in symptoms such as muscle twitching and respiratory distress, necessitating strict safety protocols during its use.

Propriétés

IUPAC Name |

[chloro(methoxy)phosphoryl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFLHMFSINFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231043 | |

| Record name | Phosphorochloridic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-77-4 | |

| Record name | Phosphorochloridic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL CHLOROPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.